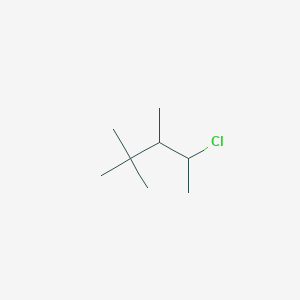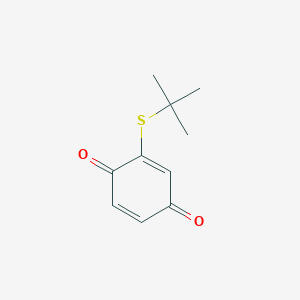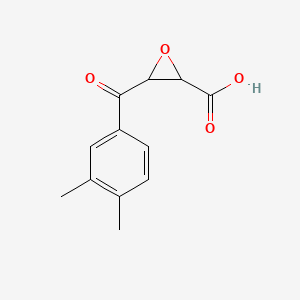
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of oxirane compounds often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simpler oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen
化学反応の分析
Types of Reactions
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to form alcohols or other derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are often used as catalysts to facilitate the ring-opening of the oxirane.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: β-hydroxypropyl derivatives.
Esterification: Esters of this compound.
Reduction: Alcohols and other reduced derivatives.
科学的研究の応用
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid involves the reactivity of its oxirane ring and carboxylic acid group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives . The carboxylic acid group can participate in acid-base reactions, esterification, and other transformations . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules through its functional groups .
類似化合物との比較
Similar Compounds
Ethylene Oxide: A simpler oxirane used in industrial applications.
Glycidic Acid: Another oxirane-carboxylic acid compound with similar reactivity.
3,4-Dimethylbenzoyl Chloride: A precursor in the synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure and reactivity make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
112921-57-0 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
3-(3,4-dimethylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-3-4-8(5-7(6)2)9(13)10-11(16-10)12(14)15/h3-5,10-11H,1-2H3,(H,14,15) |
InChIキー |
TVWYHYGTIVNNOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(O2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


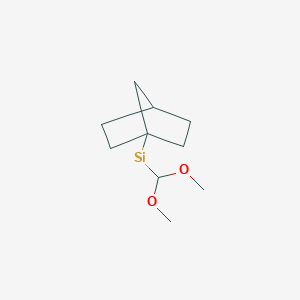
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
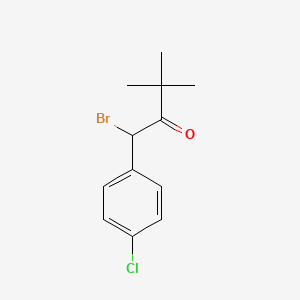
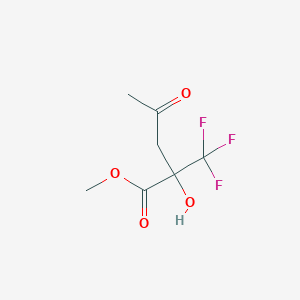
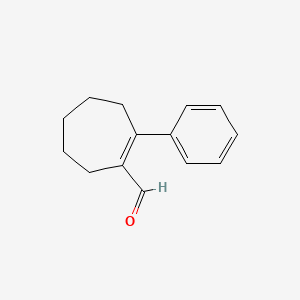
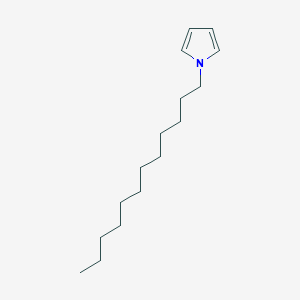
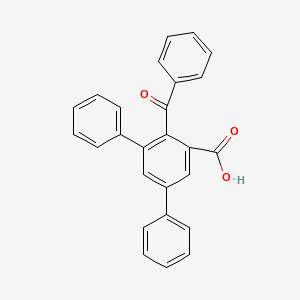
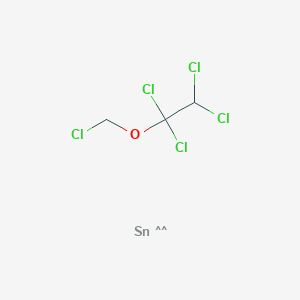
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
